Polar Surface Area and Hydrogen Bonding Capacity Differentiate This Scaffold from 4-Methyl and 4-tert-Butyl Thiazole Analogs
Ethyl 2-amino-4-hydroxythiazole-5-carboxylate possesses a calculated topological polar surface area (TPSA) of 110 Ų and three hydrogen bond donors (HBD), a direct consequence of its 4-hydroxyl substitution [1]. In contrast, the 4-methyl substituted analog (ethyl 2-amino-4-methylthiazole-5-carboxylate) lacks a hydroxyl group, resulting in a reduced HBD count and lower TPSA. The 4-tert-butyl substituted analog (ethyl 2-amino-4-tert-butylthiazole-5-carboxylate), described in US Patent 4,308,391, is further differentiated by its bulky hydrophobic group, which substantially alters lipophilicity and steric profile relative to the hydroxyl-bearing target compound [2].
| Evidence Dimension | Polar surface area and hydrogen bonding capacity |
|---|---|
| Target Compound Data | TPSA = 110 Ų; HBD = 3; XLogP3 = 1.7 |
| Comparator Or Baseline | Ethyl 2-amino-4-methylthiazole-5-carboxylate (reduced HBD, lower TPSA); Ethyl 2-amino-4-tert-butylthiazole-5-carboxylate (increased hydrophobicity, steric bulk) |
| Quantified Difference | Target possesses 4-hydroxyl group; comparators lack this functionality (exact TPSA and HBD values for comparators not available in class-level inference) |
| Conditions | In silico physicochemical property calculations using standard algorithms |
Why This Matters
The distinct hydrogen bonding and polar surface area profile dictates different molecular recognition and solubility characteristics, making this compound a non-interchangeable scaffold for structure-based drug design efforts targeting polar binding pockets.
- [1] Kuujia. Cas no 72218-74-7 (Ethyl 2-amino-4-hydroxythiazole-5-carboxylate) Computed Properties, TPSA = 110 Ų, HBD = 3, XLogP3 = 1.7. View Source
- [2] Monsanto Company. US Patent 4,308,391. 2-Amino-4-substituted-thiazolecarboxylic acids and their derivatives, disclosing ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate. View Source
